REACTION_CXSMILES
|
[F:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[C:7]2[NH:12]C(=O)C.[N+:16]([O-])([OH:18])=[O:17]>CC(O)=O>[NH2:12][C:7]1[C:8]2[C:3](=[C:2]([F:1])[CH:11]=[CH:10][CH:9]=2)[C:4]([N+:16]([O-:18])=[O:17])=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
133 mg
|
Type
|
reactant
|
Smiles
|
FC1=C2C=CC=C(C2=CC=C1)NC(C)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
80 μL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was quenched by the addition of crushed ice
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue was dissolved in 3 mL EtOH
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
ADDITION
|
Details
|
treated with 0.5 mL of 40% aqueous NaOH solution
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was continued for 15 min before the reaction
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
ADDITION
|
Details
|
diluted with H2O
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with CH12Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by flash chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with 40 to 70% EtOAc in hexane
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C2=C(C=CC=C12)F)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.17 mmol | |
AMOUNT: MASS | 36 mg | |
YIELD: PERCENTYIELD | 27% | |
YIELD: CALCULATEDPERCENTYIELD | 26.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |